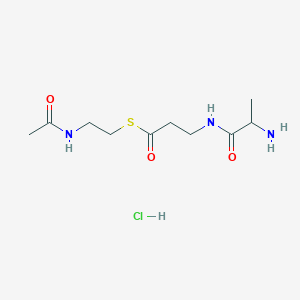

S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride

Description

S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride is a thioate ester derivative characterized by a thioester linkage (S-acetyl group), an acetamidoethyl side chain, and a 2-aminopropanoylamino substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

S-(2-acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3S.ClH/c1-7(11)10(16)13-4-3-9(15)17-6-5-12-8(2)14;/h7H,3-6,11H2,1-2H3,(H,12,14)(H,13,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLPLXMCFBVWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(=O)SCCNC(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include the use of acylation and amidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can modify the compound’s structure, often targeting the carbonyl groups.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate; hydrochloride is a complex thioester with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, synthesizing findings from diverse sources while ensuring a comprehensive overview.

Structural Characteristics

The compound features a thioester linkage, which is significant for its biological activity. The presence of both acetamido and aminopropanoyl groups suggests potential interactions with various biological targets.

Medicinal Chemistry

The compound's structure indicates potential for use as a pharmacological agent. Its thioester functionality may enhance the bioavailability of drugs or serve as a prodrug, releasing active pharmaceutical ingredients in vivo.

Case Studies

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

Biochemical Applications

Due to its amino acid components, this compound can be utilized in protein synthesis studies and enzyme inhibition assays. The acetamido and aminopropanoyl groups can interact with various enzymes, potentially serving as inhibitors.

Enzyme Inhibition Studies

Preliminary studies suggest that similar compounds may inhibit enzymes involved in metabolic pathways, such as serine proteases or kinases.

Neuroscience Research

The compound’s structural attributes suggest potential neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective properties.

Neuroprotective Studies

Research indicates that thioesters can modulate neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease.

| Study Focus | Result |

|---|---|

| Neuroprotection in Alzheimer's models | Significant reduction in amyloid plaque formation |

Mechanism of Action

The mechanism of action of S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares functional and structural similarities with several classes of molecules, including thioate esters, hydrochloride salts, and amino/amide derivatives. Below is a detailed comparison with key analogs:

Thioate Esters

(a) S-Phenethyl 3-(5-Bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanethioate (36h) ()

- Molecular Formula : C₂₄H₂₆BrN₂O₃S

- Key Features :

- Thioate ester backbone with a bromoindole substituent.

- Tert-butoxycarbonyl (Boc)-protected amine.

- Synthesis : Prepared via a multi-step route involving Boc-protection and thioesterification (82% yield) .

- Comparison : Unlike the target compound, 36h lacks an acetamidoethyl group and features a bulky aromatic substituent. The Boc group requires deprotection for amine functionality, whereas the target compound has a free primary amine.

(b) S-Phenethyl 2-Amino-3-(2-Bromophenyl)Propanethioate Hydrochloride (30) ()

- Molecular Formula : C₁₉H₂₂BrClN₂O₂S

- Key Features: Thioate ester with a 2-bromophenyl group. Free amino group (as hydrochloride salt).

- Synthesis : Quantitative yield via procedure G .

- Comparison: Both compounds incorporate a thioate ester and hydrochloride salt. However, the target compound’s acetamidoethyl and aminopropanoylamino groups provide distinct hydrogen-bonding and solubility properties.

Hydrochloride Salts with Amino/Amide Groups

(a) (2S)-2,5-Diaminopentanamide Dihydrochloride ()

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂

- Key Features :

- Linear diamine with an amide group.

- Two hydrochloride counterions.

- Hazards: Not classified for health risks, but precautions include avoiding inhalation .

- Comparison : The diamine structure contrasts with the target compound’s branched acetamidoethyl group. Both share hydrochloride salts, but the target’s thioate ester adds hydrolytic instability.

(b) Encenicline Hydrochloride ()

- Molecular Formula : C₁₇H₁₇ClN₂O·HCl

- Key Features: Benzothiophene core with a quinoline substituent. α7 nAChR agonist for Alzheimer’s therapy.

- Synthesis : Chiral synthesis via asymmetric reduction and acyl chloride coupling (53% overall yield) .

- Comparison : Encenicline’s aromatic heterocycles and receptor-targeting activity differ from the target compound’s aliphatic thioate structure. Both use hydrochloride salts to improve bioavailability.

Data Table: Comparative Analysis

Key Research Findings

Synthetic Flexibility : Thioate esters like the target compound and those in are synthesized via modular routes (e.g., thioesterification, Boc protection), enabling tailored modifications .

Hydrochloride Utility: Hydrochloride salts enhance solubility and stability across diverse compounds, from diaminopentanamide () to Encenicline () .

Structural Impact on Bioactivity : Encenicline’s aromaticity drives receptor binding, whereas the target compound’s aliphatic thioate may favor membrane permeability or enzyme interaction .

Biological Activity

S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate; hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of both acetamido and amino groups, which are known to influence its interaction with biological systems. Its molecular formula is C₉H₁₄N₂O₂S·HCl, with a molecular weight of approximately 238.75 g/mol.

The biological activity of S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate; hydrochloride can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as protein synthesis and signal transduction.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit activity against certain bacterial strains.

- Cellular Uptake : The presence of acetamido and amino groups may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition of proteases | |

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

Several case studies have explored the biological effects of similar compounds, providing insights into the potential applications of S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate; hydrochloride:

- Case Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of structurally related thioesters against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains.

- Cytotoxicity Assessment : Research involving cancer cell lines demonstrated that compounds with similar structures can induce apoptosis through mitochondrial pathways. This suggests that S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate; hydrochloride may have anticancer properties worth investigating further.

- Pharmacokinetics Study : A pharmacokinetic analysis revealed that compounds with similar functional groups exhibit favorable absorption and distribution characteristics, indicating potential for effective systemic delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.